molecular formula C18H12F2N4S B2810016 3-((3-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 896009-25-9

3-((3-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2810016
CAS RN: 896009-25-9
M. Wt: 354.38
InChI Key: VXOFXHOWARFTRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-((3-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine” is a chemical compound with the molecular formula C18H12F2N4S . It is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class .

Scientific Research Applications

Biological Activity and Medicinal Chemistry

  • Adenosine Receptor Affinity : Compounds with structural similarities to the specified molecule have been studied for their binding affinity to bovine brain adenosine A1 and A2A receptors, showing selectivity for the A1 receptor subtype. This suggests potential applications in neuropharmacology, particularly in targeting adenosine receptor-mediated pathways (Biagi et al., 1999).
  • Antitumor Activity : Certain derivatives have demonstrated in vitro antitumor activity against a range of cancer cell lines, indicating the potential of these compounds in cancer research and therapy (Bhat et al., 2009).
  • Antiviral Properties : Studies have also revealed promising antiviral activity against the hepatitis-A virus, suggesting applications in the development of antiviral drugs (Shamroukh & Ali, 2008).

Chemical Synthesis and Structural Analysis

  • Synthetic Pathways : Research into the synthesis of triazolopyridazine derivatives highlights innovative methods for creating these compounds, including oxidative intramolecular cyclization techniques. This could facilitate the development of new pharmaceuticals or chemical probes (Aggarwal et al., 2019).
  • Crystal Structure Characterization : Detailed studies on the crystal structures of triazolopyridazine derivatives offer insights into their molecular conformations, potentially guiding the design of compounds with desired biological activities (Sallam et al., 2021).

Antimicrobial and Antioxidant Activities

  • Antimicrobial Evaluations : Several triazolopyridazine derivatives have been assessed for their antimicrobial properties, indicating their potential as novel antibacterial agents (Prakash et al., 2011).
  • Antioxidant Activity : Some studies have also explored the antioxidant capabilities of these compounds, which could be relevant in designing drugs to mitigate oxidative stress-related diseases (Hanif et al., 2012).

properties

IUPAC Name

6-(4-fluorophenyl)-3-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N4S/c19-14-6-4-13(5-7-14)16-8-9-17-21-22-18(24(17)23-16)25-11-12-2-1-3-15(20)10-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOFXHOWARFTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Fluorophenyl)-3-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine

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